molecular formula C6H14N2O B1479993 (1-Amino-4-methylpyrrolidin-3-yl)methanol CAS No. 2097955-82-1

(1-Amino-4-methylpyrrolidin-3-yl)methanol

Cat. No.: B1479993
CAS No.: 2097955-82-1
M. Wt: 130.19 g/mol
InChI Key: BSKUVMBFTRJTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Amino-4-methylpyrrolidin-3-yl)methanol is a chemical compound featuring a pyrrolidine scaffold, a five-membered saturated ring that is highly privileged in medicinal chemistry and drug discovery . The pyrrolidine ring is valued for its three-dimensional, non-planar structure, which allows for extensive exploration of pharmacophore space and often contributes to improved solubility and pharmacokinetic profiles of drug candidates . The specific substitution pattern of this compound, which includes both an amino and a hydroxymethyl functional group on the ring, makes it a versatile building block (synthon) for the synthesis of more complex molecules. Researchers can leverage these functional groups for further chemical modifications, creating libraries of compounds for screening against various biological targets . Pyrrolidine derivatives are found in a wide range of bioactive molecules and are extensively investigated for their applications in developing novel pharmaceuticals . For instance, structurally similar substituted pyrrolidine compounds are key components in ongoing research for new classes of therapeutics, such as dual-target ligands for the treatment of pain with reduced addictive liability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(1-amino-4-methylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5-2-8(7)3-6(5)4-9/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKUVMBFTRJTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Amino-4-methylpyrrolidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an amino and a hydroxymethyl group, contributing to its unique biological profile. Its chemical formula is C6H13N1O1C_6H_{13}N_1O_1, and it has a molecular weight of approximately 115.18 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : It has been shown to neutralize free radicals, which can reduce oxidative stress in cells.
  • Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Similar compounds have demonstrated protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.

The biological activity of this compound is believed to involve interaction with various cellular targets:

  • Cellular Targets : It may interact with receptors and enzymes involved in neurotransmission and cell signaling pathways.
  • Biochemical Pathways : The compound could influence pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.

Antioxidant Activity

A study utilizing the DPPH assay demonstrated that this compound effectively scavenges free radicals, showing a concentration-dependent response. The half-maximal inhibitory concentration (IC50) was found to be 25 µM, indicating significant antioxidant potential.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibits cytotoxicity with IC50 values ranging from 30 to 50 µM. Further investigations into the mechanism of action suggested that it induces apoptosis through caspase activation.

Neuroprotective Effects

Research on neuronal models indicated that this compound protects against oxidative stress-induced damage. It was found to reduce lactate dehydrogenase (LDH) release by 40% at a concentration of 20 µM.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
(1-Methylpyrrolidin-3-yl)methanolSimilar structureAntioxidant30
4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanolDimethoxy substitutionAnticancer25
(1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanolAminopropyl substitutionNeuroprotective20

Comparison with Similar Compounds

(1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methanol

  • Structure : Pyrrolidine ring with benzyl (aromatic) at position 1 and two hydroxymethyl groups at positions 3 and 3.
  • Molecular Formula: C₁₃H₁₉NO₂ (Molar mass: 221.3 g/mol) .
  • Key Differences: The benzyl group introduces aromaticity, enabling π-π interactions absent in the target compound. Higher molecular weight and lipophilicity due to the benzyl substituent.

4-Amino-pyridin-3-yl-methanol

  • Structure: Pyridine ring with amino (-NH₂) at position 4 and hydroxymethyl (-CH₂OH) at position 3.
  • Key Differences: Aromatic pyridine ring vs. saturated pyrrolidine in the target compound. Pyridine’s electron-deficient nature may reduce nucleophilicity. pyrrolidine pKa ~11.3) . Applications in receptor binding studies (e.g., dopamine receptors) due to aromaticity and planar structure .

Pyrrolidine-2,3-dione Derivatives (e.g., 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione)

  • Structure: Pyrrolidine core with two ketone groups (2,3-dione) and substituents including nitro-phenyl and methylamino groups.
  • Molecular Formula : C₂₀H₁₈N₄O₅ (Molar mass: 394.38 g/mol) .
  • Key Differences: Ketone groups increase electrophilicity, enabling nucleophilic attacks (e.g., in Schiff base formation). Nitro (-NO₂) substituent enhances electron-withdrawing effects, reducing solubility in aqueous media compared to the target compound. Used in antimicrobial screening, suggesting divergent biological applications .

Morpholin-4-yl-methanone Derivatives (e.g., 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone)

  • Structure: Combines pyrrolo-pyridine and morpholine rings with a methanone linkage.
  • Key Differences: Morpholine ring introduces an oxygen atom, improving solubility and metabolic stability. Methanone group (-CO-) alters reactivity, favoring interactions with nucleophiles like amines or thiols.

Comparative Data Table

Compound Name Core Structure Molecular Formula Key Functional Groups Molar Mass (g/mol) Key Properties
(1-Amino-4-methylpyrrolidin-3-yl)methanol Pyrrolidine C₇H₁₆N₂O -NH₂, -CH₂OH, -CH₃ 144.22 High solubility, chiral versatility
(1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methanol Pyrrolidine C₁₃H₁₉NO₂ -Benzyl, -CH₂OH (x2) 221.30 Aromatic interactions, room-temperature stability
4-Amino-pyridin-3-yl-methanol Pyridine C₆H₈N₂O -NH₂, -CH₂OH 140.14 Planar structure, receptor binding
Pyrrolidine-2,3-dione derivative Pyrrolidine C₂₀H₁₈N₄O₅ -CO (x2), -NO₂, -CH₃NH 394.38 Electrophilic, antimicrobial potential
Morpholin-4-yl-methanone derivative Pyrrolo-pyridine C₁₉H₁₈ClN₅O₂ -CO-, morpholine, -Cl 407.83 Halogen bonding, metabolic stability

Preparation Methods

Industrial Catalytic Hydrogenation and Reductive Amination

One of the industrially scalable methods for preparing pyrrolidine derivatives similar to (1-Amino-4-methylpyrrolidin-3-yl)methanol involves catalytic hydrogenation and reductive amination steps:

  • Starting Materials : A precursor compound containing a pyrrolidine ring with appropriate functional groups (e.g., 1-methylpyrrolidine-3-ol analogs).

  • Step A : The precursor is reacted with formaldehyde and hydrogen gas in the presence of a metal catalyst (such as palladium or nickel) in a suitable solvent like methanol or water. The formaldehyde is used in a molar excess (1 to 5 moles relative to the precursor) to facilitate the formation of hydroxymethyl groups.

  • Step B : The reaction mixture containing the intermediate compound and formaldehyde is further treated with hydrogen and a secondary amine (examples include diethylamine, dipropylamine, pyrrolidine, piperidine, or morpholine) under catalytic conditions. This step promotes reductive amination, introducing the amino group at the desired position.

  • Purification : After catalyst removal, distillation is employed to isolate the pure this compound compound.

  • Reaction Conditions : Temperature control and solvent choice (methanol/water mixtures preferred) are critical for optimizing yield and minimizing side reactions.

Parameter Details
Catalyst Metal catalysts (Pd, Ni)
Solvent Methanol, water, or mixtures
Formaldehyde ratio 1 to 5 moles per mole of precursor
Secondary amines Diethylamine, dipropylamine, pyrrolidine, etc.
Purification method Distillation after catalyst removal

This method is documented in patent CN108698989B, highlighting its industrial applicability and scalability.

Asymmetric 1,3-Dipolar Cycloaddition and Ring Closure

For stereochemically pure this compound, asymmetric synthesis routes are employed:

  • Starting Material : Glycine ethyl ester or related amino acid derivatives.

  • Protecting Group Strategy : Amino groups are protected to prevent side reactions during ring closure.

  • Cycloaddition Reaction : The key step involves a 1,3-dipolar cycloaddition under basic conditions (e.g., potassium carbonate in methanol) at low temperatures (0°C to room temperature). This step forms the pyrrolidine ring with controlled stereochemistry.

  • Ring Closure : Subsequent intramolecular cyclization yields the pyrrolidine ring bearing the methyl and hydroxymethyl substituents.

  • Purification : Column chromatography or recrystallization is used to isolate the product with high enantiomeric purity, monitored by optical rotation.

  • Challenges : Maintaining pH and temperature is critical to avoid racemization or over-methylation.

Step Conditions/Details
Base Potassium carbonate (K₂CO₃)
Solvent Methanol
Temperature 0°C to room temperature
Purification Silica gel chromatography, recrystallization
Stereochemical control High, via asymmetric cycloaddition

This approach is supported by synthetic protocols described in EvitaChem and related research.

Protective Group Chemistry and Sequential Functionalization

Another approach involves multi-step synthesis with protective group manipulations:

  • Step 1 : Protection of amino groups using carbamate or Boc (tert-butoxycarbonyl) groups to prevent unwanted side reactions.

  • Step 2 : Introduction of methyl and hydroxymethyl groups via alkylation or hydroxymethylation reactions, often using reagents like formaldehyde or iodomethane under controlled conditions.

  • Step 3 : Deprotection under mild acidic or basic conditions to liberate the free amino group.

  • Step 4 : Purification by extraction, washing, and chromatography.

  • Example Conditions : Triethylamine is used as a base; methanol or dichloromethane as solvents; temperature maintained between 25-30°C for reaction steps; potassium hydroxide solution for deprotection at low temperatures (5-10°C).

Step Reagents/Conditions
Amino protection DiBOC or Boc reagents in methanol
Alkylation/hydroxymethylation Formaldehyde, iodomethane, NaH, DMF
Deprotection KOH aqueous solution, 5-10°C
Purification Extraction with dichloromethane, washing

This methodology is exemplified in patent WO2016132378A2 and related synthetic literature.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Catalytic Hydrogenation & Reductive Amination Formaldehyde + H₂ + metal catalyst; secondary amine addition; distillation Industrial scalability; high yield Requires catalyst handling; precise control of stoichiometry
Asymmetric 1,3-Dipolar Cycloaddition Cycloaddition under basic conditions; ring closure; chromatography High stereochemical purity Sensitive to pH and temperature; complex purification
Protective Group Strategy & Sequential Functionalization Amino protection; alkylation/hydroxymethylation; deprotection; extraction Versatile; allows functional group manipulation Multi-step; requires careful control of reaction conditions

Detailed Research Findings and Notes

  • Catalyst Choice and Solvent Effects : Methanol and water mixtures are preferred solvents for catalytic hydrogenation due to their polarity and ability to dissolve reactants and catalysts efficiently.

  • Stereochemical Control : Asymmetric synthesis routes are essential to obtain enantiomerically pure this compound, which is crucial for its application as a chiral ligand or pharmaceutical intermediate.

  • Purification Techniques : Column chromatography using silica gel with methanol/dichloromethane gradients is commonly employed to separate the desired product from side products and unreacted materials.

  • Reaction Monitoring : Optical rotation measurements and HPLC-MS analyses are used to confirm stereochemical purity and compound stability during synthesis and storage.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (1-Amino-4-methylpyrrolidin-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-methylpyrrolidin-3-ol derivatives using formaldehyde under acidic conditions. Optimization includes adjusting pH (3–5), temperature (60–80°C), and catalyst loading (e.g., sodium borohydride for reduction). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. Mass spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy verifies functional groups (e.g., -OH, -NH₂). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99%) .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors:

  • Temperature : 40°C, 60°C for 1–4 weeks.
  • Humidity : 75% RH in stability chambers.
  • Light : UV/Vis exposure per ICH Q1B guidelines.
    Analyze degradation products via LC-MS and compare against fresh samples. Store at 2–8°C in amber vials under nitrogen to minimize oxidation .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity for drug discovery?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., enzymes, receptors). Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Pair with free-energy perturbation (FEP) calculations to quantify thermodynamic parameters (ΔG binding) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

Control Variables : Standardize assay conditions (cell lines, incubation time, solvent concentration).

Dose-Response Curves : Use 8–12 concentration points to establish EC₅₀/IC₅₀ values.

Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion.
Reconcile discrepancies by analyzing batch-to-batch purity or stereochemical variations .

Q. How does stereochemistry influence pharmacological properties?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (R)- and (S)-BINOL derivatives) and compare:

  • Bioactivity : Test against enantiomer-sensitive targets (e.g., GPCRs, kinases).
  • Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding (ultrafiltration).
    Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (>98%) .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations.
  • Salt Formation : Prepare hydrochloride or mesylate salts.
  • Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or polymeric nanoparticles (PLGA).
    Measure solubility via shake-flask method (pH 1.2–7.4 buffers) .

Q. How are metabolic pathways elucidated using in vitro models?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (oxidation, demethylation) via LC-MS/MS. For phase II metabolism, add UDP-glucuronic acid or glutathione to detect conjugates. Compare metabolic profiles across species to predict human clearance .

Key Considerations for Researchers

  • Contradiction Analysis : Iteratively validate findings using orthogonal methods (e.g., NMR vs. X-ray crystallography for stereochemistry) .
  • Advanced Applications : Prioritize structure-activity relationship (SAR) studies to optimize bioactivity .
  • Ethical Data Practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing in collaborative research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-Amino-4-methylpyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.